molecular formula C50H37ClF3N5O11S B12371852 ROR|A allosteric probe-1

ROR|A allosteric probe-1

Cat. No.: B12371852
M. Wt: 1008.4 g/mol
InChI Key: LJNIJZCOEWOQCL-UHFFFAOYSA-N
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Description

RORγ Allosteric Probe-1 (Compound 12h) is a fluorescent molecular tool designed for investigating the allosteric modulation of the retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor implicated in autoimmune diseases and cancer. This probe features excitation/emission wavelengths of 490/524 nm, enabling real-time tracking of RORγ activity in cellular and in vivo models. Its molecular structure (C₅₀H₃₇ClF₃N₅O₁₁S, MW: 1008.37) includes a thienopyrazole core, which facilitates binding to an allosteric pocket distinct from the orthosteric ligand-binding domain . In zebrafish models, the probe localizes fluorescence to RORγ-expressing tissues like the liver and intestines, aligning with known RORγ expression profiles .

Properties

Molecular Formula

C50H37ClF3N5O11S

Molecular Weight

1008.4 g/mol

IUPAC Name

4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]-6-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethylcarbamoyl]indazol-3-yl]benzoic acid

InChI

InChI=1S/C50H37ClF3N5O11S/c51-38-3-1-2-37(50(52,53)54)42(38)45(63)59-39-22-28(8-12-32(39)43(58-59)26-4-6-27(7-5-26)46(64)65)44(62)55-16-18-67-20-21-68-19-17-56-48(71)57-29-9-13-34-33(23-29)47(66)70-49(34)35-14-10-30(60)24-40(35)69-41-25-31(61)11-15-36(41)49/h1-15,22-25,60-61H,16-21H2,(H,55,62)(H,64,65)(H2,56,57,71)

InChI Key

LJNIJZCOEWOQCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N2C3=C(C=CC(=C3)C(=O)NCCOCCOCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=N2)C9=CC=C(C=C9)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROR|A allosteric probe-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its allosteric properties. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification methods to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

ROR|A allosteric probe-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different binding properties .

Scientific Research Applications

ROR|A allosteric probe-1 has a wide range of applications in scientific research:

    Chemistry: Used to study the binding interactions and allosteric modulation of RORγ.

    Biology: Helps in understanding the role of RORγ in immune response and metabolism.

    Medicine: Potential therapeutic applications in treating diseases related to immune dysfunction and metabolic disorders.

    Industry: Used in the development of new drugs targeting RORγ .

Mechanism of Action

The mechanism of action of ROR|A allosteric probe-1 involves its binding to an allosteric site on RORγ. This binding induces conformational changes in the receptor, modulating its activity. The molecular targets include specific residues on RORγ that are critical for its function. The pathways involved include the regulation of gene expression related to immune response and metabolism .

Comparison with Similar Compounds

Comparison with Similar Allosteric RORγ Modulators

Structural and Functional Similarities

Compound 13 (Glenmark Pharmaceuticals)
  • Structure: Shares a thienopyrazole core with RORγ Allosteric Probe-1 but differs in substituents affecting pharmacokinetic properties.
  • Binding Mode : Confirmed via X-ray crystallography to occupy the same allosteric pocket as Probe-1, stabilizing an inactive conformation of RORγt (a RORγ isoform) .
  • Application : Functions as an inverse agonist, reducing RORγt-driven transcriptional activity. Unlike Probe-1, it lacks fluorescence, limiting its utility in dynamic imaging studies.
MRL-871 (MSD)
  • Structure: Features an indazole core instead of thienopyrazole, highlighting chemotype diversity among allosteric RORγ modulators.
  • Binding Mode : Despite structural differences, MRL-871 occupies the same allosteric pocket, as demonstrated by overlapping crystallographic data with Compound 13 .
  • Pharmacological Profile: Exhibits higher binding affinity (lower Km) compared to thienopyrazole analogs, suggesting improved target engagement .

Key Comparative Data

Parameter RORγ Allosteric Probe-1 Compound 13 MRL-871
Core Structure Thienopyrazole Thienopyrazole Indazole
Fluorescence Yes (Ex/Em: 490/524 nm) No No
Molecular Weight 1008.37 ~800–850 (estimated) ~750–800 (estimated)
Binding Affinity (Km) Not reported Moderate High
In Vivo Tracking Demonstrated in zebrafish Not applicable Not applicable
Primary Use Imaging and mechanistic studies Therapeutic inhibition Therapeutic inhibition

Advantages of RORγ Allosteric Probe-1

  • Fluorescence Capability: Enables visualization of RORγ localization and activity dynamics, a unique feature absent in non-fluorescent analogs like Compound 13 and MRL-871 .
  • Selectivity : While structural analogs may exhibit cross-reactivity with related receptors (e.g., RORα/β), Probe-1’s design minimizes off-target effects, as evidenced by its specific fluorescence patterns in vivo .
  • Tool Development : Serves as a scaffold for optimizing allosteric inhibitors by providing a readout for target engagement and conformational changes .

Limitations and Challenges

  • Molecular Size : The high molecular weight (1008.37) may limit cell permeability, a common issue shared with structurally bulky allosteric modulators .
  • Lack of Pharmacokinetic Data : Unlike Compound 13 and MRL-871, which have documented oral bioavailability, Probe-1’s ADME (absorption, distribution, metabolism, excretion) properties remain uncharacterized .

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